molecular formula C17H23NO5 B8658266 2-Benzyl 4-tert-butyl morpholine-2,4-dicarboxylate

2-Benzyl 4-tert-butyl morpholine-2,4-dicarboxylate

Cat. No. B8658266
M. Wt: 321.4 g/mol
InChI Key: ZIHWSJMSQSMTOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyl 4-tert-butyl morpholine-2,4-dicarboxylate is a useful research compound. Its molecular formula is C17H23NO5 and its molecular weight is 321.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Benzyl 4-tert-butyl morpholine-2,4-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzyl 4-tert-butyl morpholine-2,4-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Benzyl 4-tert-butyl morpholine-2,4-dicarboxylate

Molecular Formula

C17H23NO5

Molecular Weight

321.4 g/mol

IUPAC Name

2-O-benzyl 4-O-tert-butyl morpholine-2,4-dicarboxylate

InChI

InChI=1S/C17H23NO5/c1-17(2,3)23-16(20)18-9-10-21-14(11-18)15(19)22-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3

InChI Key

ZIHWSJMSQSMTOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-{[(1,1-Dimethylethyl)oxy]carbonyl}-2-morpholinecarboxylic acid [Supplied by NeoMPS] (1 g, 4.32 mmol) was dissolved in N,N-dimethylformamide (20 ml) and potassium carbonate (0.598 g, 4.32 mmol) added. The mixture was stirred under nitrogen for 15 minutes at 20° C. Bromomethylbenzene (0.514 ml, 4.32 mmol) was added and the mixture stirred under nitrogen at room temperature for 18 hr. Water (25 ml) and dichloromethane (20 ml) were added and separated by hydrophobic fit. The aqueous phase was extracted with dichloromethane (2×20 ml). The organic phases were combined and the solvent was removed in vacuo. To the residue 1% lithium chloride solution (20 ml) and diethyl ether (20 ml) were added. The phases were separated and the aqueous phase was extracted with diethyl ether (2×15 ml). The combined organic phases were dried over magnesium sulphate and the solvent was removed in vacuo to give the title compound (1.19 g) as a colourless oil.
Quantity
1 g
Type
reactant
Reaction Step One
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20 mL
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solvent
Reaction Step One
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0.598 g
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reactant
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0.514 mL
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reactant
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Quantity
25 mL
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reactant
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20 mL
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solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

In a 500-mL round-bottom flask, the 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid (5.0 g, 22 mmol) was dissolved in DMF (75 mL). Benzyl bromide (3.6 ml, 30 mmol) was added via syringe, followed by potassium carbonate (4.8 g, 35 mmol). The sides of the glass were rinsed down with dmf (25 mL), and an air condenser was affixed, and the reaction mixture was heated at 80° C. in an oil bath for 14 h. The reaction was cooled to ambient temperature and concentrated. The residue was transferred to a separatory funnel with 60% ether-hexane (300 mL), and the organic layer was extracted with water (75 mL), half-saturated brine (30 mL), and saturated brine (30 mL), then was dried over sodium sulfate and concentrated. The residue was purified through silica gel (500 mL) using 20% to 30% EtOAc-hexane to afford the title compound (6.81 g, 21 mmol). MS m/z 266 (M+1-isobutylene).
Quantity
5 g
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reactant
Reaction Step One
Name
Quantity
75 mL
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solvent
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3.6 mL
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reactant
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4.8 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

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